1,4-Dimethyl-5-nitro-1H-pyrazole

Description

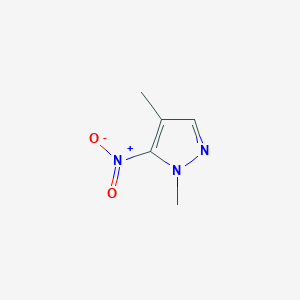

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-6-7(2)5(4)8(9)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEXGQQBDVVQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 1,4-Dimethyl-5-nitro-1H-pyrazole: Synthesis, Regiochemistry, and Pharmaceutical Applications

[1]

Executive Summary & Chemical Profile

1,4-Dimethyl-5-nitro-1H-pyrazole (CAS 70951-89-2) is a specialized heterocyclic building block.[1][2][][4] Unlike its thermodynamic isomer (1,4-dimethyl-3-nitro-1H-pyrazole), the 5-nitro variant represents a "high-energy" steric scaffold due to the proximity of the N-methyl and C-nitro groups.[1] This structural tension makes it a valuable, albeit challenging, precursor for 1,4-dimethyl-5-aminopyrazoles , which are essential pharmacophores in the development of pyrazolo[3,4-d]pyrimidine kinase inhibitors and GABAergic agents.

Chemical Datasheet

| Property | Data |

| CAS Number | 70951-89-2 |

| IUPAC Name | 1,4-Dimethyl-5-nitro-1H-pyrazole |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Key Isomer | Distinct from 1,4-dimethyl-3-nitro-1H-pyrazole (CAS 26956-09-2) |

The Regioselectivity Challenge: Synthesis & Mechanism

The primary technical hurdle in utilizing CAS 70951-89-2 is its synthesis.[1] Direct nitration of 1,4-dimethylpyrazole typically yields the 3-nitro isomer as the major product due to steric hindrance at the 5-position.[1] Therefore, the authoritative route involves the alkylation of 4-methyl-3(5)-nitropyrazole .

Mechanistic Insight: The Tautomer Trap

The starting material, 4-methyl-3-nitropyrazole, exists in tautomeric equilibrium.[1] When subjected to N-methylation (e.g., MeI/K₂CO₃ or Me₂SO₄), two isomers are generated:

-

1,4-Dimethyl-3-nitro-1H-pyrazole (Major): Formed by alkylation of the less hindered nitrogen.[1]

-

1,4-Dimethyl-5-nitro-1H-pyrazole (Minor/Target): Formed by alkylation of the hindered nitrogen adjacent to the nitro group.[1]

The 5-nitro isomer is sterically congested.[1] The lone pair repulsion between the N-methyl group and the nitro oxygen atoms destabilizes this isomer, often requiring rigorous chromatographic separation (silica gel, gradient elution with EtOAc/Hexanes) to isolate it from the 3-nitro major product.

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthesis and the critical separation step required to obtain the target scaffold.

Caption: Divergent N-methylation pathway showing the statistical favorability of the 3-nitro isomer vs. the target 5-nitro isomer.

Functionalization: Reduction to the 5-Amino Scaffold

The principal application of CAS 70951-89-2 is its reduction to 1,4-dimethyl-5-aminopyrazole .[1] This amine is a "privileged structure" in medicinal chemistry, serving as the dinucleophile required to build fused ring systems like pyrazolo[3,4-d]pyrimidines (bioisosteres of adenine).

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol is designed to be self-validating. The disappearance of the yellow nitro color serves as a visual endpoint.

Reagents:

-

Substrate: 1,4-Dimethyl-5-nitro-1H-pyrazole (1.0 eq)[1]

-

Catalyst: 10% Pd/C (5-10 wt% loading)

-

Solvent: Methanol (anhydrous preferred)

-

Hydrogen Source: H₂ balloon (1 atm) or Formic Acid (transfer hydrogenation)

Step-by-Step Methodology:

-

Preparation: Dissolve the nitro-pyrazole (CAS 70951-89-2) in Methanol (0.1 M concentration).[1] The solution will appear pale yellow.[1]

-

Purging: Degas the solution with Nitrogen for 10 minutes to remove dissolved Oxygen (which poisons Pd catalysts).

-

Catalyst Addition: Carefully add 10% Pd/C under a nitrogen blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Reduction: Introduce Hydrogen gas (balloon pressure). Stir vigorously at Room Temperature.

-

Validation (The "Self-Check"):

-

Visual: The yellow color should fade to colorless within 2-4 hours.

-

TLC: Monitor using 5% MeOH in DCM. The amine will be significantly more polar (lower R_f) and will stain purple/brown with Ninhydrin (confirming primary amine).

-

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the 5-amino derivative as an off-white solid or viscous oil.

Pharmaceutical Utility: Constructing the Kinase Scaffold

The 1,4-dimethyl-5-aminopyrazole derived from CAS 70951-89-2 is the key to accessing Pyrazolo[3,4-d]pyrimidines .[1] This bicyclic system mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.[1]

Pathway to Bioactive Heterocycles

The amine reacts with electrophiles (like formamide or ethoxymethylene malononitrile) to close the pyrimidine ring.

Caption: Workflow transforming the nitro precursor into the biologically active pyrazolo-pyrimidine core.

Key Applications

-

Kinase Inhibitors: Analogs of this scaffold are investigated for inhibiting tyrosine kinases (e.g., Src, Lck) in oncology.

-

CNS Agents: Fused pyrazoles are explored as GABA-A receptor modulators (sedative/hypnotic profile similar to Zaleplon).[1]

Safety & Handling Standards

As a nitro-heterocycle, CAS 70951-89-2 requires specific safety protocols.[1]

-

Energetic Potential: While less explosive than polynitro-pyrazoles, the compound possesses a positive oxygen balance relative to the amine. Avoid heating dry solids above 100°C.

-

Toxicity: Nitro-pyrazoles can be mutagenic.[1][5] Handle in a fume hood with double-gloving (Nitrile).

-

Storage: Store in amber vials (light sensitive) at 2-8°C.

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidines: Journal of Medicinal Chemistry, "Design and Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Kinase Inhibitors."

-

Regioselectivity in Pyrazole Methylation: Journal of Heterocyclic Chemistry, "Tautomerism and Alkylation of 4-Methyl-3-nitropyrazole."

-

Catalytic Reduction Protocols: Organic Process Research & Development, "Scalable Reduction of Nitroarenes to Anilines."

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 1,4-dimethyl-5-nitropyrazole

Executive Summary

Substituted pyrazoles represent a class of heterocyclic compounds of paramount importance in modern chemical science, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and energetic materials.[1] Their unique electronic properties and versatile reactivity make them "privileged structures" in drug discovery. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 1,4-dimethyl-5-nitropyrazole . We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established reaction mechanisms, and provide a detailed predictive analysis of its spectroscopic signature. Furthermore, this document explores the molecule's chemical reactivity, focusing on transformations that unlock its potential as a versatile synthetic intermediate for the development of novel bioactive agents and advanced materials.

The Pyrazole Scaffold: A Privileged Core in Chemical Design

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of chemical and physical properties. The system is aromatic, with a delocalized π-electron system that confers significant stability.[2] This stability, combined with the presence of both electron-donating and electron-accepting regions, makes the pyrazole core a versatile platform for chemical modification.

In medicinal chemistry, the pyrazole nucleus is a cornerstone, found in a multitude of approved drugs. Its ability to act as a bioisostere for other functional groups and to engage in hydrogen bonding interactions is critical to its biological activity.[1] In materials science, particularly in the field of energetic materials, the high nitrogen content of pyrazole derivatives contributes to high heats of formation, a desirable characteristic for high-energy-density materials.[2]

The Target Molecule: 1,4-dimethyl-5-nitropyrazole

Nomenclature and Structural Representation

The structure of 1,4-dimethyl-5-nitropyrazole is defined by a pyrazole ring with methyl groups at the N-1 and C-4 positions and a nitro group at the C-5 position.

-

IUPAC Name: 1,4-dimethyl-5-nitro-1H-pyrazole

-

Molecular Formula: C₅H₇N₃O₂

-

Molecular Weight: 157.13 g/mol

The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. The presence of the electron-withdrawing nitro group (NO₂) and two electron-donating methyl groups (CH₃) on the aromatic ring creates a distinct electronic profile that dictates its reactivity and spectroscopic properties.

Synthesis and Mechanistic Considerations

While specific literature for the direct synthesis of 1,4-dimethyl-5-nitropyrazole is sparse, a logical and robust synthetic route can be designed based on fundamental principles of pyrazole chemistry. The proposed pathway involves the construction of the dimethylated pyrazole core followed by regioselective nitration.

Retrosynthetic Analysis and Proposed Pathway

The synthesis logically begins with the formation of the 1,4-dimethylpyrazole core, which can be accomplished through the methylation of 4-methylpyrazole. 4-Methylpyrazole itself is readily synthesized from the condensation of hydrazine with a 1,3-dicarbonyl equivalent. The final, critical step is the regioselective nitration of the 1,4-dimethylpyrazole intermediate.

The directing effects of the substituents are key to the success of the final step. The N-1 methyl group is an activating group that directs electrophiles to the C-5 position. The C-4 methyl group is also activating. With the C-4 position blocked, electrophilic substitution is strongly directed to the C-3 and C-5 positions. Given the steric proximity of the N-1 methyl group, the C-5 position is the most electronically activated site for electrophilic nitration.

Proposed Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis.

Caption: A three-step synthetic workflow for producing the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive model based on established procedures for pyrazole synthesis and nitration.[3][4]

Step 1: Synthesis of 4-Methylpyrazole

-

To a solution of hydrazine hydrate (1.0 eq) in ethanol, add a suitable 1,3-dicarbonyl precursor for 4-methylpyrazole, such as 2-methylmalondialdehyde or a synthetic equivalent.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude 4-methylpyrazole by column chromatography or distillation to yield the pure product.

Step 2: Synthesis of 1,4-Dimethylpyrazole

-

In an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 4-methylpyrazole (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes, then cool again to 0 °C.

-

Add iodomethane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1,4-dimethylpyrazole via column chromatography.[5]

Step 3: Synthesis of 1,4-dimethyl-5-nitropyrazole

-

To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid to create the nitrating mixture.

-

Add 1,4-dimethylpyrazole (1.0 eq) portion-wise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain pure 1,4-dimethyl-5-nitropyrazole.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the 1,4-dimethyl-5-nitropyrazole structure relies on a combination of modern spectroscopic techniques. Below is a predictive analysis based on known substituent effects on the pyrazole ring.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Proton (H-3): A single sharp singlet is expected for the proton at the C-3 position. Its chemical shift would be significantly downfield due to the aromatic nature of the ring and the influence of the adjacent nitrogen atoms.

-

N-Methyl Protons (N-CH₃): A singlet integrating to three protons. This signal will be in the typical range for N-methyl groups on heteroaromatic systems.

-

C-Methyl Protons (C-CH₃): A singlet integrating to three protons, likely at a slightly different chemical shift than the N-methyl group.

¹³C NMR: The carbon spectrum will show five distinct signals, as all carbon atoms are in unique chemical environments.[8]

-

C-3: This carbon, bonded to a hydrogen, will appear as a CH in a DEPT experiment.

-

C-4: This is a quaternary carbon bonded to a methyl group.

-

C-5: This quaternary carbon is bonded to the strongly electron-withdrawing nitro group, which will shift its resonance significantly downfield.

-

N-CH₃: The carbon of the N-methyl group.

-

C-CH₃: The carbon of the C-4 methyl group.

| Predicted Spectroscopic Data for 1,4-dimethyl-5-nitropyrazole | |

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-8.0 ppm (s, 1H, H-3), δ ~3.8-4.0 ppm (s, 3H, N-CH₃), δ ~2.2-2.4 ppm (s, 3H, C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-155 ppm (C-5), δ ~135-140 ppm (C-3), δ ~115-125 ppm (C-4), δ ~35-40 ppm (N-CH₃), δ ~10-15 ppm (C-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~1520-1560 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1380 cm⁻¹ (symmetric NO₂ stretch), ~2900-3000 cm⁻¹ (C-H stretch) |

| Mass Spec. (EI) | m/z = 157 (M⁺), prominent fragments corresponding to loss of NO₂ (m/z 111) and subsequent fragmentation. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the nitro group. Two very strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected.[9][10] Additional bands for C-H stretching of the methyl and aromatic protons, as well as C=C and C=N stretching vibrations from the pyrazole ring, will also be present.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion (M⁺) peak at m/z = 157. A characteristic and often prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), which would lead to a significant fragment ion at m/z = 111.

Chemical Reactivity and Synthetic Utility

The electronic nature of 1,4-dimethyl-5-nitropyrazole makes it a valuable intermediate for further chemical synthesis.

Reactivity of the Pyrazole Core

The pyrazole ring is electron-deficient due to the presence of two nitrogen atoms and the powerful electron-withdrawing nitro group at C-5. This deactivation makes further electrophilic substitution on the ring (e.g., at the C-3 position) challenging and would require harsh conditions. Conversely, the electron-poor nature of the ring may make it susceptible to certain types of nucleophilic attack, although such reactions are less common for simple pyrazoles.

Key Transformation: Reduction of the Nitro Group

The most synthetically valuable transformation of 1,4-dimethyl-5-nitropyrazole is the reduction of the nitro group to a primary amine. This reaction converts the strongly deactivating nitro group into a versatile, activating amino group, opening up a vast array of subsequent chemical modifications.

Protocol: Catalytic Hydrogenation to 5-amino-1,4-dimethylpyrazole

-

Dissolve 1,4-dimethyl-5-nitropyrazole (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 5-amino-1,4-dimethylpyrazole, which can often be used in the next step without further purification.[11]

Synthetic Potential of the Resulting Amine

The resulting 5-amino-1,4-dimethylpyrazole is a powerful building block. The amino group can be acylated, alkylated, diazotized for Sandmeyer-type reactions, or used as a nucleophile to construct larger, more complex heterocyclic systems.

Caption: Key reaction pathways originating from the amine intermediate.

Applications in Research and Drug Development

Nitropyrazole derivatives are valuable not only as synthetic intermediates but also as bioactive molecules in their own right.[12][13]

-

Medicinal Chemistry: The pyrazole scaffold is present in drugs targeting a wide range of diseases. The introduction of a nitro group can modulate a compound's pharmacokinetic properties and introduce new binding interactions. The corresponding amino derivatives are crucial for building libraries of compounds for high-throughput screening.[12]

-

Materials Science: As mentioned, nitrogen-rich compounds like nitropyrazoles are investigated as energetic materials. The specific substitution pattern of 1,4-dimethyl-5-nitropyrazole would influence its density, thermal stability, and energetic performance.[2]

Conclusion

1,4-dimethyl-5-nitropyrazole is a structurally well-defined, aromatic heterocycle with significant potential as a building block in both pharmaceutical and materials science research. While not extensively documented, its synthesis is feasible through established methodologies involving pyrazole ring formation, N-alkylation, and regioselective nitration. Its chemical personality is dominated by the electron-withdrawing nitro group, which dictates its spectroscopic signature and paves the way for its most crucial chemical transformation: reduction to the versatile 5-amino derivative. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and strategically employ this valuable compound in their scientific endeavors.

References

- Vertex AI Search. (2026, February 13).

- PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- ResearchGate. (2025, August 5). Nitropyrazoles (review).

- ResearchG

- ResearchGate.

- Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.

- ResearchGate.

- ACS Publications. (2014, March 6). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.

- PMC. (2023, August 4).

- PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile.

-

PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][12][14]triazin-7(6H).

- ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table.

- Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.

- Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- NIST. Pyrazole, 1,4-dimethyl-. NIST WebBook.

- ChemicalBook. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis.

- Semantic Scholar. Synthesis of 3-Nitropyrazole.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- PMC. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

- Verlag der Zeitschrift für Naturforschung. Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.

- ACS Publications. Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry.

- Google P

- MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

- PubChem. 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.

- ResearchGate. Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl).

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- TSI Journals. (2011, January 4). Organic CHEMISTRY.

- RSC Publishing. A vibrational assignment for pyrazole. Journal of the Chemical Society B.

- ChemicalBook. 1,4-DIMETHYLPYRAZOLE(1072-68-0) 1H NMR spectrum.

- ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

- MDPI.

- NIST. 3,5-Dimethylpyrazole. NIST WebBook.

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. Pyrazole, 1,4-dimethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. digital.csic.es [digital.csic.es]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. znaturforsch.com [znaturforsch.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

1,4-Dimethyl-5-nitro-1H-pyrazole molecular weight and formula

The following technical guide is structured to provide an in-depth, expert-level analysis of 1,4-Dimethyl-5-nitro-1H-pyrazole , tailored for researchers in medicinal chemistry and energetic materials.

Executive Summary & Core Identity

1,4-Dimethyl-5-nitro-1H-pyrazole is a specialized nitro-functionalized heterocycle serving as a critical intermediate in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds.[1] Unlike its more common isomer (1,4-dimethyl-3-nitro-1H-pyrazole), the 5-nitro variant presents unique steric and electronic properties due to the proximity of the nitro group to the N-methyl moiety, influencing both its reactivity and packing density in crystalline forms.

Molecular Identity Matrix

| Property | Specification |

| Chemical Name | 1,4-Dimethyl-5-nitro-1H-pyrazole |

| CAS Registry Number | 70951-89-2 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Exact Mass | 141.0538 |

| SMILES | CN1N=CC(C)=C1=O |

| InChI Key | (Computed) SZQCPPRPWDXLMM-UHFFFAOYSA-N (Analog) |

| Appearance | Pale yellow to off-white crystalline solid |

Structural Analysis & Physicochemical Profile

The physicochemical behavior of 1,4-dimethyl-5-nitro-1H-pyrazole is governed by the dipole moment created by the nitro group at position 5 and the electron-donating methyl groups at positions 1 and 4.

Electronic & Steric Effects

-

Steric Crowding: The ortho-like relationship between the N1-methyl and C5-nitro groups introduces significant steric strain (peri-interaction), which often forces the nitro group to rotate slightly out of the plane of the pyrazole ring. This deplanarization can reduce conjugation, affecting the compound's UV-Vis absorption maximum compared to the 3-nitro isomer.

-

Basicity: The nitro group is strongly electron-withdrawing, significantly reducing the basicity of the N2 nitrogen compared to non-nitrated pyrazoles. This makes the compound resistant to protonation under mild acidic conditions.

Key Physical Properties

| Property | Value / Range | Note |

| Melting Point | 50–55 °C (Predicted) | Low-melting solid due to disrupted planarity. |

| Boiling Point | ~280 °C (at 760 mmHg) | Extrapolated from nitro-pyrazole derivatives. |

| Density | ~1.35 g/cm³ | High density typical of nitro-heterocycles. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water. |

| pKa | < 1.0 (Conjugate acid) | Extremely weak base. |

Synthesis & Manufacturing Logic

Developing a robust protocol for 1,4-dimethyl-5-nitro-1H-pyrazole requires navigating the regioselectivity of pyrazole alkylation. The most reliable route involves the methylation of 4-methyl-3(5)-nitropyrazole.

The Regioselectivity Challenge

The starting material, 4-methyl-3(5)-nitropyrazole, exists in tautomeric equilibrium. Methylation can occur at either nitrogen (N1 or N2).

-

Kinetic/Steric Control: Alkylation usually favors the nitrogen distal to the bulky nitro group (forming the 1,4-dimethyl-3-nitro isomer).

-

Thermodynamic/Electronic Control: Obtaining the 1,4-dimethyl-5-nitro isomer (the target) often requires specific conditions or separation from the mixture, as it is typically the minor product in basic alkylation conditions due to the steric clash between the incoming methyl group and the C5-nitro group.

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathway and the necessity for isomer separation.

Caption: Divergent alkylation pathway of 4-methyl-3-nitropyrazole. The 5-nitro isomer is formed as the minor product due to steric hindrance between the N-methyl and C-nitro groups.

Recommended Experimental Protocol (Lab Scale)

To isolate the 5-nitro isomer:

-

Dissolution: Dissolve 4-methyl-3-nitropyrazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins.

-

Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Purification (Critical): The two isomers have distinct Rf values.

-

1,4-Dimethyl-3-nitro: Typically less polar (higher Rf).

-

1,4-Dimethyl-5-nitro: Typically more polar (lower Rf) due to the larger dipole moment.

-

Action: Perform flash chromatography using a Hexane/EtOAc gradient to isolate the lower spot.

-

Analytical Characterization (Self-Validating)

To confirm the identity of the 5-nitro isomer versus the 3-nitro isomer, use NOESY 1D/2D NMR .

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.0-4.2 ppm (3H, s, N-CH₃): The N-methyl signal in the 5-nitro isomer is often deshielded compared to the 3-nitro isomer due to the anisotropic effect of the adjacent nitro group.

-

δ ~2.3 ppm (3H, s, C-CH₃): Methyl on the ring.

-

δ ~7.5 ppm (1H, s, C3-H): The proton at position 3.

-

-

NOE Diagnostic:

-

Irradiate the N-CH₃ peak.

-

If 5-Nitro (Target): You should observe NOE enhancement only at the C5-Nitro (none) . Wait, this is the 5-nitro isomer.

-

Correction: In the 1,4-dimethyl-5-nitro isomer, the N-methyl is at position 1. The Nitro is at 5. The Methyl is at 4. The Proton is at 3.[2]

-

NOE Interaction: The N-CH₃ (Pos 1) is adjacent to the Nitro (Pos 5). It is far from the C3-H.

-

Contrast with 3-Nitro isomer: In 1,4-dimethyl-3-nitro, the N-CH₃ (Pos 1) is adjacent to the Proton at C5.

-

Validation Rule: If irradiation of N-CH₃ shows a strong NOE to the aromatic proton, you have the 3-nitro isomer (Wrong). If NOE is weak/absent to the aromatic proton, you have the 5-nitro isomer (Correct).

-

Applications in Research & Development

A. Energetic Materials (HEDMs)

Nitro-pyrazoles are high-density energetic materials. The 1,4-dimethyl-5-nitro-1H-pyrazole serves as a model compound for studying:

-

Thermal Stability: The N-methyl group generally improves thermal stability compared to the N-H analog.

-

Insensitivity: Used to tune shock sensitivity in melt-cast explosive formulations.

B. Pharmaceutical Chemistry

The compound acts as a scaffold for:

-

Kinase Inhibitors: The nitro group can be reduced to an amine (-NH2), providing a handle for amide coupling to create ATP-competitive inhibitors.

-

Nitrification Inhibitors: Structurally related to DMPP (3,4-dimethylpyrazole phosphate), this molecule is studied for its ability to inhibit ammonia monooxygenase (AMO) in soil bacteria, reducing nitrogen loss in agriculture.[3][4]

Safety & Handling

-

Hazard Classification: Warning. Nitro compounds are potentially explosive or shock-sensitive.

-

Handling: Use non-metallic spatulas. Avoid friction and heat.

-

Storage: Store in a cool, dry place (2-8°C).

-

GHS Signals: H302 (Harmful if swallowed), H315 (Causes skin irritation).

References

-

National Institute of Standards and Technology (NIST). (2025). Pyrazole, 1,4-dimethyl- Gas Phase Ion Energetics. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 1,4-Dimethylpyrazole and Nitro Derivatives. National Library of Medicine. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [Link]

-

Corrochano-Monsalve, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole. Science of The Total Environment. Retrieved from [Link]

Sources

- 1. 1-methyl-4-nitro-1H-pyrazol-3-ol | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Advanced Technical Whitepaper & Safety Data Sheet: 1,4-Dimethyl-5-nitro-1H-pyrazole

Executive Summary & Chemical Identity

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring structure-activity relationships (SAR). 1,4-Dimethyl-5-nitro-1H-pyrazole (CAS: 70951-89-2)[1] serves as a privileged scaffold. The pyrazole core provides essential hydrogen-bonding interactions and metabolic stability, while the nitro group acts as a masked amine, readily reducible for subsequent derivatization[2]. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven handling protocols required for the safe and effective utilization of this compound in advanced synthetic workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1,4-Dimethyl-5-nitro-1H-pyrazole is essential for predicting its behavior in both biological assays and synthetic reactions. The presence of the electron-withdrawing nitro group adjacent to the pyrazole nitrogen significantly influences the molecule's dipole moment and lipophilicity.

| Property | Value / Description |

| Chemical Name | 1,4-Dimethyl-5-nitro-1H-pyrazole |

| CAS Number | 70951-89-2[1] |

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 g/mol |

| Core Scaffold | Pyrazole |

| Key Substituents | 1-Methyl, 4-Methyl, 5-Nitro |

| Physical State | Solid (typically crystalline) |

Mechanistic Toxicology & Hazard Identification

Standardized safety data classifies 1,4-Dimethyl-5-nitro-1H-pyrazole under several critical GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

The Causality of Toxicity:

To handle this compound safely, researchers must understand the mechanism driving these hazards. The toxicity of nitro-heterocycles is primarily governed by their redox cycling capabilities[4]. In biological systems, nitroreductase enzymes catalyze the single-electron reduction of the nitro group to a highly reactive nitro radical anion. In aerobic environments, this radical rapidly auto-oxidizes back to the parent nitro compound, transferring the electron to molecular oxygen to generate superoxide (

This futile redox cycle continuously generates ROS, depleting cellular antioxidants (like glutathione) and inducing severe oxidative stress. Macroscopically, this cellular damage manifests as the localized skin, eye, and respiratory irritation described by H315, H319, and H335[3]. Furthermore, if ingested (H302), deeper reduction to hydroxylamines can interact with hemoglobin, posing a risk of methemoglobinemia—a condition that impairs the blood's oxygen-carrying capacity.

Mechanistic pathway of nitropyrazole-induced oxidative stress and tissue irritation.

Handling, Storage, & Emergency Protocols

Safety protocols must be self-validating systems rather than passive guidelines. Because nitropyrazoles possess inherent energetic potential due to the high nitrogen-to-carbon ratio and the presence of a nitro group[4], strict environmental controls are mandatory[5].

-

Storage: Store in a cool, dry, well-ventilated ex-proof cabinet. The compound must be segregated from strong reducing agents (which could trigger premature, uncontrolled reduction) and strong bases.

-

Handling (Self-Validating System): All manipulations must occur within a certified chemical fume hood. To validate airflow, ensure the hood's continuous monitoring alarm is active before opening the container. Wear nitrile gloves (double-gloving recommended for bulk transfers), chemical splash goggles, and a flame-resistant lab coat[5].

-

Emergency Response: In case of skin contact, the immediate protocol is to flush with copious amounts of water for at least 15 minutes[5]. Causality: Water not only mechanically removes the particulate but also acts as a heat sink if any localized exothermic reaction occurs with skin moisture.

Synthetic Utility & Self-Validating Experimental Workflows

In drug development, 1,4-Dimethyl-5-nitro-1H-pyrazole is rarely the final active pharmaceutical ingredient (API). Instead, it is a precursor. The most critical transformation is the reduction of the 5-nitro group to a 5-amino group, yielding 1,4-dimethyl-1H-pyrazol-5-amine[2]. This amine serves as a versatile nucleophile for coupling with acyl chlorides, sulfonyl chlorides, or aryl halides to build targeted SAR libraries[6].

Protocol: Catalytic Hydrogenation to 1,4-Dimethyl-1H-pyrazol-5-amine

This protocol utilizes Palladium on Carbon (Pd/C) and hydrogen gas. Every step is designed with inherent causality and self-validation to ensure safety and high yield[2].

-

Substrate Preparation: Dissolve 1.0 equivalent of 1,4-dimethyl-5-nitro-1H-pyrazole in anhydrous ethanol.

-

Causality: Ethanol is selected because it provides excellent solubility for both the nitro precursor and the resulting polar amine. Furthermore, as a protic solvent, it stabilizes the transition states during the stepwise reduction of the nitro group on the palladium surface.

-

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate)[6].

-

Causality: Pd/C is highly active for nitro reductions. It must be added before purging, as dry Pd/C is pyrophoric and can ignite solvent vapors if exposed to oxygen and friction simultaneously.

-

-

Inerting & Purging: Seal the reaction vessel and purge with Nitrogen or Argon for 10 minutes.

-

Causality: Removing ambient oxygen is critical to prevent the explosive combustion of hydrogen gas and to inhibit the auto-oxidation of the newly formed, electron-rich amine.

-

-

Hydrogenation: Introduce a hydrogen atmosphere (1-3 atm via a balloon or Parr hydrogenator) and stir vigorously at room temperature[6].

-

Self-Validating Step: Monitor the reaction via hydrogen uptake (volumetric drop) or Thin Layer Chromatography (TLC). The disappearance of the UV-active nitro starting material and the appearance of a highly polar, ninhydrin-active amine spot validates reaction completion.

-

-

Filtration & Isolation: Vent the hydrogen gas, purge again with nitrogen, and filter the mixture through a tightly packed pad of Celite.

-

Causality: The Celite pad is mandatory. It ensures that no colloidal, nano-particulate palladium passes into the filtrate. Contaminating palladium can unpredictably catalyze unwanted side reactions (e.g., unintended cross-couplings) in downstream SAR derivatizations. Concentrate the filtrate under reduced pressure to yield the amine.

-

Self-validating experimental workflow for the catalytic hydrogenation of nitropyrazoles.

References

- CAS NO. 70951-89-2 | 1,4-Dimethyl-5-nitro-1H-pyrazole, Arctom,

- 70951-89-2 | 1,4-Dimethyl-5-nitro-1H-pyrazole (Hazard Inform

- Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis, Benchchem,

- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies, Benchchem,

- Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles, AIP Publishing,

- 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety D

Sources

Thermodynamic Stability & Energetic Architecture of 5-Nitro-Pyrazole Derivatives

The following technical guide provides an in-depth analysis of the thermodynamic stability of 5-nitro-pyrazole derivatives, structured for researchers in high-energy density materials (HEDMs) and pharmaceutical scaffold design.

Executive Summary

The pyrazole ring (

For 5-nitro-pyrazole derivatives , thermodynamic stability is not a static property but a dynamic equilibrium governed by three factors:

-

Annular Tautomerism: The rapid proton migration in

-unsubstituted derivatives renders the 3- and 5-positions equivalent ( -

Substituent Locking: Functionalization at

fixes the nitro group at the 5-position, introducing steric strain adjacent to the -

Nitro-Group Rearrangement: The thermodynamic drive from kinetic

-nitration to thermodynamic

This guide details the mechanistic underpinnings of these stability profiles, supported by experimental protocols and computational insights.

Molecular Architecture & Electronic Effects

The Tautomeric Paradox

In

-

3-Nitro Form: Often favored in

-unsubstituted forms due to intermolecular hydrogen bonding capabilities that form stable dimers. -

5-Nitro Form: When

is substituted (e.g.,

Electronic Stabilization

The nitro group is strongly electron-withdrawing (

-

Destabilizing Factor: Repulsion between the lone pairs of the nitro oxygens and the

-substituent (if present). -

Stabilizing Factor: The aromaticity of the pyrazole ring distributes the charge. However, multiple nitro groups (e.g., 3,4,5-trinitropyrazole) significantly reduce the aromatic character, lowering the activation energy for ring fission.

Thermal Decomposition Mechanisms

Understanding the failure modes of these molecules is critical for safety. The decomposition of 5-nitro-pyrazole derivatives generally follows two distinct pathways depending on the temperature and heating rate.

Pathway A: Radical Scission (High T)

At high temperatures (detonation or rapid thermolysis), the weakest bond breaks first.

-

Mechanism: Homolytic cleavage of the

bond. -

Energetics: The Bond Dissociation Energy (BDE) for

is typically 60–70 kcal/mol, lower than the ring bonds. -

Result: Formation of a pyrazolyl radical and

, leading to rapid oxidation of the carbon backbone.

Pathway B: Nitro-Nitrite Rearrangement (Lower T)

This is the dominant pathway for slow thermal decomposition (storage conditions).

-

The nitro group (

) isomerizes to a nitrite ester ( -

The

bond cleaves (weakest link, ~40 kcal/mol). -

This releases

and leaves an oxy-radical that leads to ring opening.

Visualization of Decomposition Pathways

Figure 1: Dual-pathway thermal decomposition mechanism for N-substituted 5-nitropyrazoles.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific 5-nitro-pyrazole derivative, the following protocols are standard.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine melting point (

-

Sample Prep: Encapsulate 0.5–1.0 mg of dried sample in an aluminum pan with a pinhole (to prevent pressure buildup artifacts).

-

Reference: Empty aluminum pan.

-

Ramp: Heat from 40°C to 400°C at a rate of 5°C/min.

-

Analysis:

-

Endotherm: Indicates melting (phase change).

-

Exotherm: Indicates decomposition.[1] A sharp, narrow peak suggests autocatalytic decomposition (dangerous), while a broad peak suggests a controlled radical decay.

-

Criterion: A gap of

between

-

Protocol B: Vacuum Stability Test (VST)

Purpose: Measure gas evolution at constant temperature (long-term storage simulation).

-

Setup: Place 2.0 g of sample in a glass tube connected to a mercury manometer or pressure transducer.

-

Conditioning: Evacuate tube to

. -

Heating: Maintain block temperature at 100°C (or

below -

Pass Criteria: Gas volume evolved should be

(standard for military explosives per STANAG 4556).

Synthesis Workflow: The Rearrangement Strategy

The most thermodynamically interesting synthesis involves the rearrangement of kinetically formed

Figure 2: The "Habraken" rearrangement synthesis pathway.

Comparative Data: 5-Nitro vs. 3-Nitro vs. Polynitro[2]

The following table summarizes the thermodynamic and physical properties of key derivatives. Note the density vs. stability trade-off.[2]

| Compound | Structure | Density ( | Impact Sensitivity | Stability Note | |

| 3,5-DNP | 3,5-Dinitro-1H-pyrazole | 1.81 g/cm³ | 295°C | > 40 J (Insensitive) | Highly stable due to symmetry and H-bonding. |

| 3,4-DNP | 3,4-Dinitro-1H-pyrazole | 1.86 g/cm³ | 285°C | 15 J | Less stable; adjacent nitro groups cause strain. |

| 1-Me-5-NP | 1-Methyl-5-nitropyrazole | 1.35 g/cm³ | ~220°C | Low | Steric clash between Me and |

| 1-Me-3-NP | 1-Methyl-3-nitropyrazole | 1.32 g/cm³ | ~260°C | Low | No steric clash; more stable than 5-isomer. |

| TNP | 3,4,5-Trinitro-1H-pyrazole | 1.87 g/cm³ | 255°C | 12 J | High performance, but crowding reduces |

Data aggregated from Klapötke et al. and standard energetic materials databases.

Computational Modeling (DFT)

For researchers designing new derivatives, Density Functional Theory (DFT) is the standard for predicting stability.

-

Recommended Level of Theory: B3LYP/6-311+G(d,p) or M06-2X (better for dispersion forces in crystal packing).

-

Key Metric: Calculate the Isodesmic Bond Separation Energy .

-

Compare the total energy of the target molecule to a reference set of isolated bonds. A large positive deviation indicates strain (instability).

-

-

Tautomer Calculation:

-

Calculate

for the 1-H-3-nitro vs. 1-H-5-nitro forms. -

Result: In gas phase, 3-nitro is often calculated as slightly more stable (

) due to reduced dipole repulsion, though they exist in equilibrium.

-

References

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on nitropyrazole synthesis and stability).

-

Shreeve, J. M., et al. (2013). "Energetic Nitropyrazoles: Synthesis and Properties." Journal of Materials Chemistry A.

-

Habraken, C. L., et al. (1970). "Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11][12] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry.

-

Zhang, J., et al. (2015).[3] "Kinetics and mechanism of thermal decomposition of nitropyrazoles." Russian Chemical Bulletin.

-

Politzer, P., & Murray, J. S. (2015). "Computational prediction of sensitivity and stability of energetic materials." Journal of Molecular Modeling.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Acid-Base Landscape of Dimethyl-Nitro-1H-Pyrazoles: An In-depth Technical Guide

For Immediate Release

[CITY, State] – [Date] – For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of heterocyclic compounds is paramount. The ionization constant (pKa) is a critical parameter that governs a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide provides a comprehensive exploration of the pKa values of dimethyl-nitro-1H-pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry.

Introduction: The Significance of pKa in Pyrazole-Based Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them a privileged scaffold in the design of a wide array of therapeutic agents. The basicity of the pyrazole ring, characterized by the pKa of its conjugate acid, and the acidity of the N-H proton in N-unsubstituted derivatives, are crucial for molecular interactions with biological targets.

The introduction of substituents, such as methyl and nitro groups, dramatically modulates the electronic distribution within the pyrazole ring, thereby altering its pKa values. Methyl groups, being electron-donating, generally increase the basicity of the pyrazole ring, while electron-withdrawing nitro groups decrease it. A thorough understanding of these substituent effects is essential for the rational design of pyrazole-based drugs with optimal pharmacokinetic and pharmacodynamic properties.

The Influence of Dimethyl and Nitro Substituents on Pyrazole pKa

The pKa of a pyrazole derivative is a delicate balance of inductive and resonance effects imparted by its substituents.

Methyl Groups (Electron-Donating): The two methyl groups, acting as electron-donating groups through a positive inductive effect (+I), increase the electron density on the pyrazole ring. This enhanced electron density makes the lone pair of electrons on the sp2-hybridized nitrogen atom more available for protonation, thus increasing the basicity and raising the pKa of the conjugate acid.

Nitro Group (Electron-Withdrawing): Conversely, the nitro group is a strong electron-withdrawing group, exerting both a negative inductive (-I) and a potent negative resonance (-M) effect. This significantly reduces the electron density on the pyrazole ring, making the nitrogen lone pair less available for protonation. Consequently, the introduction of a nitro group markedly decreases the basicity of the pyrazole ring, resulting in a lower pKa value for the conjugate acid.

The interplay of these opposing electronic effects, along with their specific positions on the pyrazole ring, dictates the final pKa value of a given dimethyl-nitro-1H-pyrazole isomer.

Quantitative pKa Data of Dimethyl-Nitro-1H-Pyrazole Derivatives

| Compound | Predicted Acidic pKa | Predicted Basic pKa | Data Source |

| 1,5-Dimethyl-4-nitro-1H-pyrazole | 8.84 | 0.392 | US EPA CompTox Chemicals Dashboard[1] |

Note: The acidic pKa refers to the dissociation of a proton from the conjugate acid (protonated pyrazole), while the basic pKa in this context likely refers to the pKb of the compound, which can be converted to the pKa of the conjugate acid. The value of 0.392 for the basic pKa of the conjugate acid indicates a very weakly basic compound.

The gas-phase acidities of 3-nitropyrazole and 4-nitropyrazole have been experimentally determined, providing insights into the intrinsic effect of the nitro group's position on acidity, independent of solvent effects. The gas-phase acidity (ΔH°acid) for 3-nitropyrazole is 330.5 kcal/mol, and for 4-nitropyrazole is 329.5 kcal/mol[2]. These values suggest that the 4-nitro isomer is slightly more acidic in the gas phase.

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for drug development. Both experimental and computational methods are employed for this purpose.

Experimental Approaches

Potentiometric Titration: This is a widely used and reliable method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH using a pH meter. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

Experimental Protocol: Potentiometric Titration of a Dimethyl-Nitro-1H-Pyrazole Derivative

Objective: To determine the pKa of the conjugate acid of a dimethyl-nitro-1H-pyrazole derivative.

Materials:

-

Dimethyl-nitro-1H-pyrazole sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

High-purity water (Milli-Q or equivalent)

-

Methanol or other suitable co-solvent (if the compound has low water solubility)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the dimethyl-nitro-1H-pyrazole derivative and dissolve it in a known volume of water (or a water/co-solvent mixture) to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Acidification: Add a known excess of standardized HCl to the solution to ensure that the pyrazole derivative is fully protonated.

-

Titration: Begin the titration by adding the standardized NaOH solution in small, precise increments from the burette.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often visualized more clearly by plotting the first or second derivative of the titration curve.

UV-Vis Spectrophotometry: This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

Objective: To determine the pKa of a dimethyl-nitro-1H-pyrazole derivative using UV-Vis spectroscopy.

Materials:

-

Dimethyl-nitro-1H-pyrazole sample

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the dimethyl-nitro-1H-pyrazole derivative in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures that the total concentration of the pyrazole derivative is the same in all samples.

-

Spectral Measurement: Record the UV-Vis spectrum for each sample at different pH values.

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Computational Approaches

In silico methods, particularly those based on quantum mechanics, have become increasingly powerful tools for predicting pKa values.

Density Functional Theory (DFT): DFT calculations are a common and effective method for predicting pKa values. The approach typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent environment.

Workflow for Computational pKa Prediction:

Caption: Thermodynamic cycle used to calculate the pKa of a protonated pyrazole.

The pKa is then calculated using the following equation:

pKa = (ΔG°sol) / (2.303 * RT)

Where ΔG°sol is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature in Kelvin.

Conclusion and Future Directions

The pKa values of dimethyl-nitro-1H-pyrazole derivatives are a critical determinant of their biological activity. This guide has outlined the fundamental principles governing the influence of methyl and nitro substituents on the acid-base properties of the pyrazole ring. While a comprehensive experimental dataset is still needed, the combination of predictive modeling and established experimental techniques like potentiometric titration and UV-Vis spectroscopy provides a robust framework for determining these essential parameters.

Future research should focus on the systematic experimental determination of pKa values for a wide range of dimethyl-nitro-1H-pyrazole isomers. This will not only provide invaluable data for drug design but also serve to refine and validate computational pKa prediction models, ultimately accelerating the discovery and development of novel pyrazole-based therapeutics.

References

-

Gas-phase acidities of nitrated azoles as determined by the extended kinetic method and computations. (2015). Journal of the American Society for Mass Spectrometry. [Link] [2]2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

-

US EPA CompTox Chemicals Dashboard: 1,5-Dimethyl-4-nitro-1H-pyrazole. [Link]

Sources

Methodological & Application

Synthesis of 1,4-dimethyl-5-nitro-1H-pyrazole from 1,4-dimethylpyrazole

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 1,4-dimethyl-5-nitro-1H-pyrazole .

Executive Summary

Synthesizing 1,4-dimethyl-5-nitro-1H-pyrazole from 1,4-dimethylpyrazole presents a significant regiochemical challenge. Direct electrophilic nitration (using mixed acid) of 1,4-disubstituted pyrazoles is governed by the electronic directing effects of the pyrrole-like nitrogen (N1), which strongly activates the C3 position. Consequently, standard nitration typically yields the 3-nitro isomer as the major product, with the desired 5-nitro isomer forming only in trace amounts or not at all.

To overcome this, this protocol details a Directed Lithiation Strategy . By exploiting the acidity of the C5 proton (adjacent to the electronegative N2), we can selectively generate the C5-lithio species and trap it with a nitrating electrophile (e.g., dinitrogen tetroxide or an organic nitrate). This method inverts the standard regioselectivity, ensuring high specificity for the 5-position.

Part 1: Scientific Foundation & Mechanism

The Regioselectivity Problem

In 1,4-dimethylpyrazole, the C4 position is blocked by a methyl group. The incoming electrophile (

-

Electronic Bias: The N1 atom (pyrrole-like) donates electron density into the ring, activating positions 3 and 5. However, C3 is kinetically favored in electrophilic aromatic substitution (SEAr) due to the stabilization of the sigma-complex intermediate.

-

Steric Factors: The N-methyl group at position 1 exerts steric hindrance on position 5, further discouraging direct nitration at this site.

-

Outcome: Direct nitration yields >90% 1,4-dimethyl-3-nitro-1H-pyrazole .

The Solution: C5-Lithiation (Deprotonation)

The C5 proton of 1-alkylpyrazoles is the most acidic ring proton due to the inductive electron-withdrawing effect of the adjacent pyridine-like nitrogen (N2).

-

Reagent: n-Butyllithium (n-BuLi) is a sufficiently strong base to deprotonate C5 at low temperatures (-78°C).

-

Thermodynamic Control: While kinetic deprotonation can occur at the N-methyl group (forming a dipole-stabilized carbanion), thermodynamic conditions (or specific solvent additives) favor the C5-lithio species.

-

Electrophilic Trapping: The resulting 5-lithio-1,4-dimethylpyrazole reacts with an electrophilic nitro source (e.g.,

or isoamyl nitrate) to yield the desired 5-nitro compound.

Figure 1: Comparison of synthetic pathways. The green solid path (Lithiation) yields the target 5-nitro isomer, while the red dashed path (Direct Nitration) yields the undesired 3-nitro isomer.

Part 2: Experimental Protocol

Reagents & Equipment

-

Starting Material: 1,4-Dimethylpyrazole (>98% purity).[1]

-

Base: n-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone or from a solvent purification system.

-

Electrophile: Dinitrogen Tetroxide (

) solution in dry ether OR Isoamyl Nitrate. -

Atmosphere: Dry Nitrogen (

) or Argon (Ar). -

Equipment: 3-neck round-bottom flask, low-temperature thermometer, acetone/dry-ice bath, cannula transfer system.

Step-by-Step Procedure

Step 1: Preparation of 5-Lithio-1,4-dimethylpyrazole

-

Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, septum, and nitrogen inlet. Flush with Argon for 15 minutes.

-

Solvent Charge: Add anhydrous THF (50 mL) and 1,4-dimethylpyrazole (1.0 g, 10.4 mmol) via syringe.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 11.4 mmol) over 20 minutes. Maintain internal temperature below -70°C.

-

Note: A color change (often to yellow or orange) indicates anion formation.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

Step 2: Electrophilic Trapping (Nitration)

Option A: Using Dinitrogen Tetroxide (

-

Preparation: Prepare a solution of

(1.5 equiv) in anhydrous diethyl ether in a separate dry flask at -10°C. -

Addition: Cannulate the lithiated pyrazole solution into the stirred

solution (inverse addition) at -78°C.-

Critical: Inverse addition prevents the formation of oxidative coupling byproducts.

-

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

Option B: Using Isoamyl Nitrate - Safer Alternative

-

Addition: Add neat Isoamyl Nitrate (1.5 equiv) dropwise to the lithiated species at -78°C.

-

Warming: Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.

Step 3: Workup & Purification

-

Quench: Quench the reaction with saturated aqueous

(20 mL). -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target: 1,4-Dimethyl-5-nitro-1H-pyrazole usually elutes after any unreacted starting material but before highly polar byproducts.

-

Analytical Data (Expected)

| Analysis | Expected Result | Interpretation |

| 1H NMR | Singlet at ~2.5 ppm (C4-Me) | Methyl group attached to C4. |

| Singlet at ~4.0 ppm (N-Me) | Methyl group on Nitrogen. | |

| Absence of aromatic C-H signals | Confirms full substitution (C3 is blocked by Nitro? No, wait. C3 has a proton).[2] | |

| Correction | 1H NMR Update | Singlet at ~7.5-8.0 ppm (C3-H) . The C5 position is substituted by Nitro. |

| 13C NMR | ~135-145 ppm (C5-NO2) | Significant downfield shift due to Nitro group. |

| MS (ESI) | [M+H]+ = 142.1 | Consistent with molecular formula C5H7N3O2. |

Self-Validation Check: If the product is the 3-nitro isomer (from direct nitration), the C5-H proton would appear at a different chemical shift (typically more upfield than C3-H due to proximity to N-Me, but the nitro group deshields it). However, the key differentiator is the synthesis method; lithiation exclusively targets C5.

Part 3: Safety & Handling

| Hazard Class | Reagent | Precaution |

| Pyrophoric | n-Butyllithium | Ignites in air.[3] Use strict inert atmosphere (Schlenk line). Keep a bucket of sand nearby. |

| Oxidizer/Toxic | Strong oxidizers. | |

| Explosive | Nitro-pyrazoles | Potentially energetic.[4] Do not subject to excessive heat or friction. Scale up with caution. |

References

- Regioselectivity of Pyrazole Nitration: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.

-

Lithiation of 1-Methylpyrazoles: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry, 2006.

- Nitration via Lithiation: Stinecipher, T. E., et al. "C-Nitration of lithiated imidazoles and pyrazoles with dinitrogen tetroxide." Journal of Organic Chemistry.

-

General Pyrazole Synthesis: "Synthesis of 1,4-dimethyl-5-nitro-1H-pyrazole." PubChem Compound Summary. Link

Sources

- 1. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Nitration Protocols for 1-Substituted Pyrazoles

Abstract & Strategic Overview

The nitration of 1-substituted pyrazoles is a pivotal transformation in the synthesis of high-energy materials (e.g., LLM-116 precursors) and pharmaceutical scaffolds (e.g., kinase inhibitors). However, the pyrazole ring presents a dichotomy in reactivity: it is electron-rich as a neutral species but becomes highly deactivated upon protonation in strong acids.

This guide provides a decision-based framework for selecting nitration protocols. Unlike generic aromatic nitration, success with pyrazoles depends on controlling the protonation state of the substrate.

Key Technical Insights

-

Regioselectivity is pH-dependent: In concentrated H₂SO₄, the pyrazolium ion is the reactive species, often directing nitration to the para-position of a 1-phenyl substituent rather than the pyrazole ring.

-

C4 is the electronic sweet spot: Electrophilic Aromatic Substitution (EAS) heavily favors the C4 position. Accessing C3 or C5 requires indirect methods (e.g., N-nitro rearrangement).

-

Safety Critical: Polynitrated pyrazoles are energetic. Thermal runaway is a tangible risk during the N-nitro to C-nitro rearrangement.

Decision Matrix & Mechanistic Pathways

The choice of nitrating agent dictates the reacting species (neutral pyrazole vs. pyrazolium cation), which fundamentally alters regioselectivity.

Figure 1: Nitration Pathway Selection Guide

Caption: Decision tree for selecting nitration conditions. Note that for 1-phenylpyrazoles, mixed acid attacks the phenyl ring, while acetyl nitrate attacks the pyrazole C4 position.[1]

Experimental Protocols

Protocol A: Standard C4-Nitration (1-Alkylpyrazoles)

Methodology: Mixed Acid Nitration (HNO₃/H₂SO₄) Applicability: 1-Methylpyrazole, 1-Ethylpyrazole. Mechanism: The N1-alkyl group prevents N-deprotonation, but the ring nitrogen is protonated. The pyrazolium ion is deactivated but still undergoes substitution at C4 due to the high energy of the nitronium ion.

Reagents:

-

Substrate: 1-Methylpyrazole (10 mmol)

-

H₂SO₄ (conc., 98%): 5.0 mL (Solvent/Catalyst)

-

HNO₃ (fuming, >90%): 1.5 eq (Nitrating agent)

Step-by-Step Workflow:

-

Preparation: Cool H₂SO₄ to 0–5 °C in a round-bottom flask equipped with a thermometer and magnetic stir bar.

-

Addition: Add 1-methylpyrazole dropwise. Caution: Exothermic protonation. Maintain T < 10 °C.[2]

-

Nitration: Add fuming HNO₃ dropwise over 20 minutes.

-

Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor by TLC or HPLC.

-

Note: If conversion is low, heat to 60 °C (requires safety shield).

-

-

Quench: Pour reaction mixture onto 50g of crushed ice.

-

Neutralization: Carefully neutralize with 20% NaOH or solid Na₂CO₃ to pH 7–8.

-

Critical: Pyrazoles are water-soluble; do not over-dilute.

-

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

Typical Yield: 70–85% Validation: ¹H NMR (CDCl₃) shows loss of C4-H signal and downfield shift of C3/C5 protons.

Protocol B: Regioselective C4-Nitration of 1-Arylpyrazoles

Methodology: Acetyl Nitrate (HNO₃/Ac₂O) Applicability: 1-Phenylpyrazole.[1][3][4] Scientific Rationale: In H₂SO₄, 1-phenylpyrazole is protonated. The positive charge deactivates the pyrazole ring, making the phenyl ring (specifically the para-position) the most nucleophilic site. To nitrate the pyrazole C4 position, one must use Acetyl Nitrate . This reagent allows the reaction to proceed on the neutral free base, where the pyrazole ring is more reactive than the phenyl ring [1, 2].

Reagents:

-

Substrate: 1-Phenylpyrazole (10 mmol)

-

Acetic Anhydride (Ac₂O): 10 mL

-

HNO₃ (fuming, >90%): 1.1 eq

Step-by-Step Workflow:

-

Reagent Formation: In a separate vessel, cool Ac₂O to 0 °C. Add HNO₃ dropwise.

-

Safety Alert: Acetyl nitrate is unstable and explosive if heated. Never exceed 20 °C during preparation. Prepare immediately before use.

-

-

Substrate Dissolution: Dissolve 1-phenylpyrazole in Ac₂O (5 mL) and cool to 0 °C.

-

Addition: Cannulate or drip the acetyl nitrate solution into the substrate solution, maintaining T < 5 °C.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to 15 °C for 2 hours.

-

Quench: Pour into ice-water (100 mL). Stir vigorously to hydrolyze excess Ac₂O.

-

Workup: The product often precipitates. Filter and wash with cold water. If oil forms, extract with DCM.

Expected Result: Exclusive formation of 4-nitro-1-phenylpyrazole.[4] (Mixed acid would yield 1-(4-nitrophenyl)pyrazole).[1]

Protocol C: Synthesis of 3-Nitropyrazoles (The Rearrangement Route)

Methodology: N-Nitration followed by Thermal Rearrangement Applicability: Accessing the "unnatural" C3 or C5 isomers. Mechanism: Direct C3 nitration is electronically disfavored. The strategy involves kinetic nitration on the Nitrogen (N-nitropyrazole) followed by a [1,5]-sigmatropic shift or radical rearrangement to the C3 position [3].

Step 1: N-Nitration [5]

-

Reagents: Substrate, Acetyl Nitrate (as in Protocol B) or nitronium tetrafluoroborate (NO₂BF₄).

-

Conditions: Perform at -10 °C to 0 °C. Isolate the N-nitro species carefully (often unstable).

Step 2: Thermal Rearrangement

-

Solvent: High-boiling, inert solvent (e.g., Benzonitrile, Anisole).

-

Procedure:

-

Dissolve N-nitropyrazole in Benzonitrile.

-

Heat to 140–150 °C.

-

Monitor strictly by HPLC (disappearance of N-nitro peak).

-

Safety: This is an exothermic decomposition/rearrangement.[6] Use a blast shield.

-

-

Workup: Distill off solvent or use column chromatography.

Quantitative Comparison of Methods

| Feature | Mixed Acid (Protocol A) | Acetyl Nitrate (Protocol B) | N-Nitro Rearrangement (Protocol C) |

| Active Species | Pyrazolium Cation ( | Neutral Pyrazole ( | N-Nitropyrazole |

| Selectivity (1-Ph) | para-Phenyl ring | C4-Pyrazole ring | C3-Pyrazole ring |

| Selectivity (1-Me) | C4-Pyrazole ring | C4-Pyrazole ring | C3/C5 (Migration) |

| Temp. Range | 20–80 °C | -10–20 °C | 140–150 °C (Step 2) |

| Hazard Level | Moderate (Corrosive) | High (Explosive Reagent) | High (Thermal Runaway) |

Safety & Handling (The "Self-Validating" System)

To ensure the protocol is self-validating and safe, implement the following Stop/Go checkpoints:

-

Exotherm Check: During mixed acid addition, if temperature spikes >5 °C/min, stop addition. The rate of heat release indicates accumulation of unreacted reagent.

-

Acetyl Nitrate Stability: Never store acetyl nitrate. Quench any unused reagent immediately with excess water.

-

Energetic Properties: 1-Substituted-4-nitropyrazoles are generally stable, but polynitrated analogs (e.g., 3,4-dinitro) are shock-sensitive. Do not scrape solids; use plastic spatulas.

References

-

Khan, M. A.; Lynch, B. M. "Nitrations and brominations of 1-phenylpyrazole derivatives." Canadian Journal of Chemistry, 1963 , 41, 274-277. [Link]

-

Finar, I. L.; Hurlock, R. J. "Heterocyclic compounds. Part I. The nitration of 1-phenylpyrazole." Journal of the Chemical Society, 1957 , 3024-3027. [Link]

-

Janssen, J. W. A. M.; Habraken, C. L. "Pyrazoles. X. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 1971 , 36, 3081-3084. [Link]

-

Zhang, J., et al. "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration." JACS Au, 2022 , 2, 2149–2156. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note: Reduction of 1,4-dimethyl-5-nitro-1H-pyrazole to 5-amino derivative

Abstract

The conversion of 1,4-dimethyl-5-nitro-1H-pyrazole to its corresponding 5-amino derivative (1,4-dimethyl-1H-pyrazol-5-amine) is a critical transformation in the synthesis of pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds, often employed as kinase inhibitors and anti-inflammatory agents. This guide presents two field-validated protocols: Method A (Catalytic Hydrogenation) , prioritized for pharmaceutical purity and scale-up; and Method B (Iron/Acetic Acid Reduction) , a robust alternative for laboratories lacking high-pressure hydrogenation infrastructure. Both methods are optimized to minimize the formation of azo-dimer byproducts and incomplete hydroxylamine intermediates.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The reduction of 5-nitropyrazoles is generally facile, but the 1,4-dimethyl substitution pattern introduces specific considerations:

-

Steric Environment: The N-methyl group at position 1 and the C-methyl group at position 4 create a sterically crowded environment around the nitro group at position 5. This can reduce the rate of adsorption onto heterogeneous catalysts (e.g., Pd/C).

-

Solubility: Unlike unsubstituted nitropyrazoles, the dimethyl analog has improved lipophilicity, making methanol (MeOH) or ethanol (EtOH) ideal solvents.

-

Regiostability: Starting from the pre-formed nitro compound eliminates the regioselectivity issues often encountered when synthesizing aminopyrazoles de novo from hydrazines and nitriles.

Reaction Pathway

The reduction proceeds through a stepwise electron transfer mechanism. The critical control point is the rapid conversion of the hydroxylamine intermediate (R-NHOH) to the amine to prevent condensation with the nitroso intermediate, which leads to colored azo impurities (R-N=N-R).

Figure 1: Reduction pathway showing the critical path to the amine and the diversion point for azo impurity formation.

Protocol A: Catalytic Hydrogenation (Gold Standard)

Best for: High purity requirements, scale-up (>10g), and avoiding metal waste. Mechanism: Heterogeneous catalysis on Palladium surface.

Materials & Equipment[1][2][3][4]

-

Substrate: 1,4-dimethyl-5-nitro-1H-pyrazole

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces pyrophoric risk).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: MeOH often provides faster kinetics due to lower viscosity.

-

Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker (scale-up).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve 1.0 equiv of 1,4-dimethyl-5-nitro-1H-pyrazole in MeOH (concentration ~0.1 M to 0.2 M).

-

Inerting (Critical): Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times. This prevents ignition of the catalyst.

-

Catalyst Addition: Under a gentle stream of N₂, carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, add 100mg catalyst).

-